molecular formula C16H14ClF3N4O3S B3466480 ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE

ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B3466480
M. Wt: 434.8 g/mol
InChI Key: LZUIBSIZKSJKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a trifluoromethyl group, and a carbamoyl moiety

Preparation Methods

The synthesis of ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the amino group, the trifluoromethyl group, and the carbamoyl moiety. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and its potential for a wide range of applications.

Properties

IUPAC Name

ethyl 4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O3S/c1-2-27-14(26)9-6-22-15(24-13(9)21)28-7-12(25)23-11-5-8(16(18,19)20)3-4-10(11)17/h3-6H,2,7H2,1H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUIBSIZKSJKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-AMINO-2-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.